Sequence Isomerism as a Key Differentiator for Antioxidant Activity
While direct quantitative data for the antioxidant activity of H-Phe-Ser-Val-OH (CAS 95791-48-3) is not available in the public domain, its sequence isomer, Ser-Phe-Val, was identified from soybean protein hydrolysates and demonstrated a dose-dependent protective effect against H2O2-induced injury in PC12 cells [1]. This indicates that the specific sequence order is critical for bioactivity. The target compound, Phe-Ser-Val, represents a distinct sequence that would be essential for any comparative structure-activity relationship (SAR) study to elucidate the contribution of N-terminal phenylalanine versus serine to antioxidant function.
| Evidence Dimension | Antioxidant Bioactivity |
|---|---|
| Target Compound Data | No public quantitative data available. |
| Comparator Or Baseline | Ser-Phe-Val (Sequence Isomer) |
| Quantified Difference | Activity confirmed for Ser-Phe-Val [1]; data for Phe-Ser-Val is absent, representing a critical knowledge gap. |
| Conditions | Dose-dependent protective effect in H2O2-induced injury model in rat adrenal pheochromocytoma (PC12) cells. |
Why This Matters
This distinction is fundamental for scientists conducting SAR studies on antioxidant peptides, as it confirms that sequence order, not just amino acid composition, dictates function, necessitating the procurement of the exact Phe-Ser-Val sequence for accurate investigation.
- [1] Liu, P., Zhao, M., Cao, Y., Lu, Y., Liang, M., Huang, Z., & Ren, J. (2014). Purification and identification of anti-oxidant soybean peptides by consecutive chromatography and electrospray ionization-mass spectrometry. Rejuvenation Research, 17(2), 209–211. View Source
